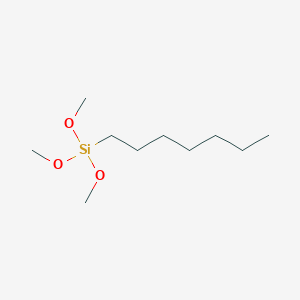

Heptyl(trimethoxy)silane

Overview

Description

“Heptyl(trimethoxy)silane” is a compound that is likely to be a derivative of Trimethoxysilane . Trimethoxysilane is an organosilicon compound with the formula HSi(OCH3)3 and is a commonly used basic raw material for the preparation of silicone materials . It is an important substance for producing silane coupling agents . It contains both hydrolyzable siloxane bonds as well as an active silicon-hydrogen bond .

Synthesis Analysis

Trimethoxysilane can be produced in a complicated synthesis . This synthesis includes steps such as using a wet chemical reduction method to prepare nano-copper, then preparing a silicon powder-nano-copper catalyst mixture, which is followed by preparing trimethoxysilane by a fixed bed reactor . This synthesis is suitable for industrialized production as it is simple and convenient to operate .

Chemical Reactions Analysis

Trimethoxysilane can be utilized in a series of reactions, such as copolymerization, polycondensation, and disproportionation reactions . These reactions have many possible downstream products which are used to manufacture diverse coupling agents, silylating substances for plastic surfaces, and reagents for thermal insulation production .

Scientific Research Applications

Photograftpolymerization

A study by Kobayashi et al. (1992) demonstrated the use of a silane coupling agent with a photosensitive group for photograftpolymerization. This application involved treating a glass surface with the agent, followed by the photografting of a specific monomer. This suggests potential applications of Heptyl(trimethoxy)silane in similar processes of photograftpolymerization on various surfaces (Kobayashi, Takahashi, Nosaka, & Fujii, 1992).

Surface Modification of Silica Nanoparticles

Ji et al. (2017) explored the use of organosilanes, including variants similar to Heptyl(trimethoxy)silane, to modify the surface properties of silica nanoparticles in polymer composites. This modification is crucial for enhancing the interfacial properties between the silica and the polymer matrix. The study detailed the control of grafting density and consequent surface energy, impacting the overall performance of the composites (Ji, Ma, Brisbin, Mu, Robertson, Dong, & Zhu, 2017).

Photopatternable Monolayers

Zubkov et al. (2005) described the use of siloxane-based silane compounds for creating photopatternable monolayers. These compounds, upon exposure to UV light, form reactive hydroxyl-terminated monolayers. This technology could potentially be adapted for Heptyl(trimethoxy)silane, offering applications in microstructuring and surface patterning (Zubkov, Lucassen, Freeman, Feldman, Cohen, Evmenenko, Dutta, & van der Boom, 2005).

Bonding Plastic Substrates to PDMS Membranes

Lee and Ram (2009) investigated the application of organofunctional silanes for bonding plastic substrates to PDMS (Polydimethylsiloxane) membranes. This research might indicate the potential for Heptyl(trimethoxy)silane in similar applications, where strong bonding between different materials is required for microfluidic and other devices (Lee & Ram, 2009).

Organic-Inorganic Hybrid Gel Films

Gunji et al. (2003) focused on creating hybrid gel films using a compound similar to Heptyl(trimethoxy)silane. These films combined polyethylene and siloxane backbones, indicating potential applications of Heptyl(trimethoxy)silane in the creation of organic-inorganic hybrid materials with enhanced mechanical and heat-resisting properties (Gunji, Kawaguchi, Okonogi, Sakan, Arimitsu, & Abe, 2003).

Safety and Hazards

Trimethoxysilane can affect you when breathed in . Contact can irritate the skin . It can cause severe eye burns leading to permanent damage . Breathing Trimethoxysilane can irritate the nose, throat, and lungs causing coughing, wheezing, and/or shortness of breath . High exposure to Trimethoxysilane may cause headache, drowsiness, and seizures . Trimethoxysilane may affect the kidneys . It is a flammable and reactive chemical and a fire and explosion hazard .

properties

IUPAC Name |

heptyl(trimethoxy)silane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H24O3Si/c1-5-6-7-8-9-10-14(11-2,12-3)13-4/h5-10H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRINOTYEGADLMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC[Si](OC)(OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H24O3Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00620262 | |

| Record name | Heptyl(trimethoxy)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00620262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Heptyl(trimethoxy)silane | |

CAS RN |

3069-27-0 | |

| Record name | Heptyl(trimethoxy)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00620262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

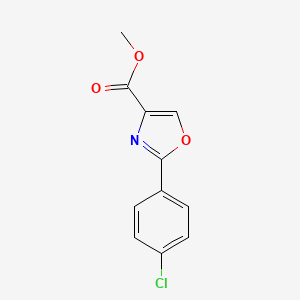

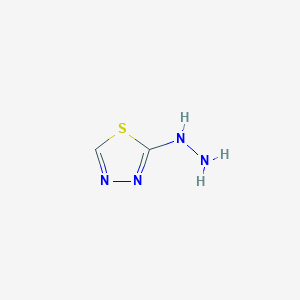

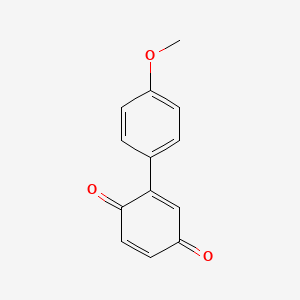

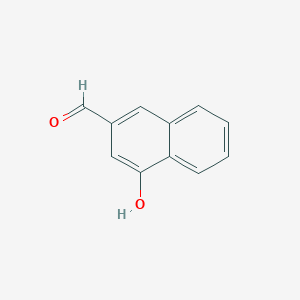

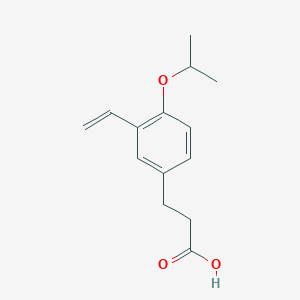

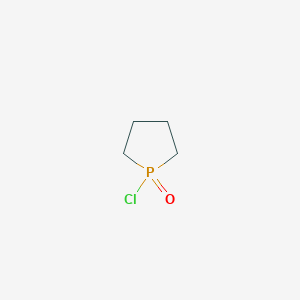

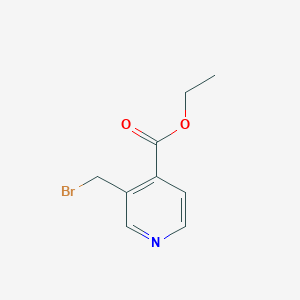

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(Carboxymethyl)dimethylazaniumyl]acetate](/img/structure/B3050978.png)

![Ethanone, 2-[(4-chlorophenyl)thio]-1-phenyl-](/img/structure/B3050980.png)

![7-(2-Chloro-phenyl)-5-hydroxy-benzo[1,3]oxathiol-2-one](/img/structure/B3050981.png)